molecular formula C17H19ClN2O B6592520 (R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine CAS No. 210095-55-9

(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

Katalognummer B6592520
CAS-Nummer: 210095-55-9
Molekulargewicht: 302.8 g/mol
InChI-Schlüssel: OTZYADIPHOGUDN-QGZVFWFLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, also known as JNJ-31020028, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders.

Wissenschaftliche Forschungsanwendungen

CB1 Cannabinoid Receptor Interaction

The compound interacts significantly with the CB1 cannabinoid receptor, as evidenced by a study where its analog, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), showed potent and selective antagonism. This interaction was analyzed using the AM1 molecular orbital method, identifying distinct conformations and providing insights into the compound's molecular interaction with the receptor (Shim et al., 2002).

Metabolism in Schizophrenia Treatment

In another study, a structurally related compound, 3-([4-(4-Chlorophenyl)piperazin-1-yl]-methyl)-1H-pyrrolo-2,3-beta-pyridine (L-745,870), a dopamine D(4) selective antagonist, was investigated for its potential use in treating schizophrenia. The study focused on its metabolic pathways in rats, monkeys, and humans, suggesting its role in developing treatments with fewer side effects (Zhang et al., 2000).

Affinity and Selectivity for Dopamine Receptors

A related compound, 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole, showed moderate affinity and selectivity for human dopamine D4 receptors. This study contributed to understanding the structure-activity relationships for human dopamine receptors, which is crucial for developing targeted therapies (Rowley et al., 1997).

5-HT1A Receptor Agonist Activity

A structurally similar compound, aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone, was investigated as a 5-HT1A receptor agonist with potential antidepressant effects. The study highlighted its improved oral bioavailability and potent agonist activity, indicating its relevance in developing new antidepressants (Vacher et al., 1999).

Antibacterial and Antifungal Activity

Compounds with a pyridine nucleus, including derivatives of 2-methoxy-4-(2-(4'-chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl)-6-aryl nicotinonitrile, were synthesized and showed moderate antibacterial and antifungal activity. This research contributes to the development of new antimicrobial agents (Bhuva et al., 2015).

Inverse Agonist Activity at CB1 Receptor

SR141716A, a related compound, was identified as an inverse agonist at the human cannabinoid CB1 receptor. This discovery helps in understanding the pharmacology of CB1 receptors and aids in developing drugs targeting these receptors (Landsman et al., 1997).

Molecular Structure Analysis

Studies on similar compounds, like Rupatadine, focused on their molecular structure. These structural analyses provide valuable insights into the compounds' potential pharmacological properties (Kaur et al., 2013).

Eigenschaften

IUPAC Name

2-[(R)-(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZYADIPHOGUDN-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1O[C@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

Synthesis routes and methods

Procedure details

By treating (±)-4-[(4-chlorophenyl)(2-pyridyl)methoxy]piperidine and (2R,3R)-2-hydroxy-3-(4-methoxy-phenyl)-3-(2-nitrophenylthio)propionic acid in the same manner as in Example 4-(1), (2) and (3) to afford (S)-4-[(4-chlorophenyl) (2-pyridyl)methoxy]piperidine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(2R,3R)-2-hydroxy-3-(4-methoxy-phenyl)-3-(2-nitrophenylthio)propionic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Reactant of Route 2
(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Reactant of Route 3
Reactant of Route 3
(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Reactant of Route 4
Reactant of Route 4
(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Reactant of Route 5
(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Reactant of Route 6
(R)-2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.